molecular formula C14H16N2O4S B369064 Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate CAS No. 495398-49-7

Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate

Cat. No.: B369064
CAS No.: 495398-49-7
M. Wt: 308.35g/mol
InChI Key: CLVIQANSXNCLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate is a thiazolidinone derivative characterized by a 2,4-dioxothiazolidine core substituted at position 5 with a p-tolylamino group and at position 3 with an ethyl acetate moiety. This compound has demonstrated significant anticonvulsant activity in preclinical models, including the pentylenetetrazole (PTZ)-induced seizure and maximal electroshock (MES) tests . Its synthesis typically involves alkylation of thiazolidinone intermediates with ethyl chloroacetate under basic conditions, followed by functionalization at the 5-position .

Properties

IUPAC Name

ethyl 2-[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-3-20-11(17)8-16-13(18)12(21-14(16)19)15-10-6-4-9(2)5-7-10/h4-7,12,15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVIQANSXNCLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclocondensation of p-Toluidine with Thiourea Derivatives

The primary synthesis pathway involves cyclocondensation of p-toluidine with thiourea or thioglycolic acid derivatives. In a representative procedure, p-toluidine reacts with ethyl 2-chloroacetate in the presence of thiourea under acidic conditions (HCl catalyst) to form the thiazolidine ring. The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbon of chloroacetate, followed by cyclization (Figure 1).

Critical Parameters:

  • Solvent: Ethanol or 1,4-dioxane enhances solubility of intermediates.

  • Temperature: Reflux at 100–120°C for 6–8 hours ensures complete cyclization.

  • Catalyst: HCl (2–5 mol%) accelerates protonation of the carbonyl group, facilitating nucleophilic attack.

Yields range from 65% to 92%, with purity >95% confirmed by HPLC.

Acyl Substitution Using (2,4-Dioxothiazolidin-5-yl)Acetyl Chloride

An alternative route employs preformed (2,4-dioxothiazolidin-5-yl)acetyl chloride, which reacts with ethanol under anhydrous conditions. This method avoids side reactions associated with in situ chloride generation.

Procedure:

  • Chloride Formation: (2,4-Dioxothiazolidin-5-yl)acetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hours.

  • Esterification: The acyl chloride intermediate is reacted with ethanol in pyridine at room temperature for 24 hours, yielding the ethyl ester.

Advantages:

  • Higher regioselectivity (≥98% by ¹H NMR).

  • Scalable to kilogram quantities in continuous flow reactors.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Polar aprotic solvents (e.g., DMF, dioxane) improve reaction homogeneity, while protic solvents (e.g., ethanol) favor esterification (Table 1).

Table 1: Solvent Impact on Synthesis

SolventYield (%)Purity (%)Reaction Time (h)
1,4-Dioxane92976
Ethanol85958
DMF78935

Data adapted from.

Temperature and Catalytic Control

Elevated temperatures (100–120°C) are critical for overcoming activation energy barriers in cyclization. Piperidine (5 mol%) reduces side products by deprotonating intermediates, while pyridine absorbs HCl generated during acyl substitution.

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Industrial synthesis utilizes continuous flow systems to maintain precise temperature (±2°C) and residence time (±5 sec). Key features include:

  • Microchannel Reactors: Enhance heat transfer and reduce hot spots.

  • In-line Analytics: FTIR monitors reaction progress in real time.

Case Study: A pilot-scale reactor produced 10 kg of product with 89% yield and 99% purity, demonstrating scalability.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 3.51–3.54 (m, 2H, CH₂CO), 4.85 (dd, 1H, CH₂CH₃), 7.31–7.59 (m, 4H, Ar-H).

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Hydrolysis of the ethyl ester to carboxylic acid occurs at pH >8.
Solution: Maintain reaction pH ≤6 using buffered conditions (citrate buffer, pH 5.5).

Purification Difficulties

Issue: Co-elution of unreacted p-toluidine with product in column chromatography.
Solution: Gradient elution (hexane → ethyl acetate) on silica gel achieves baseline separation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the thiazolidine ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiazolidine ring .

Scientific Research Applications

Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

Ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate
  • Structure: Replaces the p-tolylamino group with a 4-methoxybenzylidene substituent.
  • Activity: Exhibits antiproliferative properties, diverging from the anticonvulsant focus of the parent compound. Synthesis involves Knoevenagel condensation, similar to the target compound .
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib)
  • Structure: Combines a nitrobenzylidene substituent with a thiazole-imino group.
  • Activity: Dual anticonvulsant activity (PTZ and MES models) with comparable efficacy to the target compound. However, the nitro group may increase oxidative stress risks, whereas the p-tolylamino group offers better safety .
(Z)-ethyl 2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene]acetate
  • Structure: Features a cyano group and methoxy-oxoethylidene substituent.
  • Activity: Primarily studied for electronic properties due to extended conjugation. No direct biological data, but structural complexity may limit bioavailability compared to the simpler p-tolylamino derivative .

Heterocyclic Hybrids

Pyrazolyl-2,4-thiazolidinediones (e.g., Compounds 4a-h)
  • Structure : Incorporates pyrazole rings at the 5-position.
  • Activity : Antimicrobial (antibacterial, antifungal) rather than anticonvulsant. Bulkier pyrazole groups may hinder blood-brain barrier penetration, limiting CNS applications .
  • Synthesis: Uses Knoevenagel condensation with pyrazole carbaldehydes, similar to the target compound’s methodology .
Spiro-thiazolidines (e.g., Compounds 97–99)
  • Structure : Spiro-fused indene or propynyl groups.
  • Activity : Potent anticancer activity (IC50 = 0.29–0.36 nM against leukemia cells). The spiro architecture enhances steric effects, favoring kinase inhibition over neuronal ion channel modulation .

Biological Activity

Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate is a heterocyclic compound belonging to the thiazolidine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 298.33 g/mol

The structure features a thiazolidine ring substituted with an ethyl ester group and a p-tolylamino group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of essential enzymes in microbial growth pathways.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various signaling pathways. For instance, it has been shown to activate caspases and modulate the expression of pro-apoptotic and anti-apoptotic proteins.

Case Study: Apoptosis Induction in Cancer Cells

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • Inhibition of cell proliferation by 70% at a concentration of 50 µM.
  • Activation of caspase-3 , indicating the initiation of apoptosis.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for further research in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazolidine ring can interact with enzymes critical to microbial metabolism.
  • Signaling Pathway Modulation : The compound can influence apoptotic pathways in cancer cells by modulating protein expressions involved in cell survival and death.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazolidine derivatives known for their biological activities:

Compound NameActivity TypeNotable Effects
ThiazolidinedionesAntidiabeticInsulin sensitization
ThiazolidinonesAntimicrobialBroad-spectrum antimicrobial activity
Thiazolidine-2,4-dionesAnticancerInduction of apoptosis

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves Knoevenagel condensation between a pyrazole-4-carbaldehyde derivative and ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate. Key steps include:

  • Reagent Ratios : A 1:1 molar ratio of aldehyde to thiazolidinone precursor in ethanol with catalytic piperidine .
  • Reaction Conditions : Refluxing at ~80°C for 4–5 hours to ensure complete cyclization .
  • Purification : Column chromatography (e.g., ethyl acetate/petroleum ether/formic acid mixtures) or recrystallization from ethanol yields pure products (80–90% yields) .
    Optimization Tips : Adjusting solvent polarity (e.g., DMF for sluggish reactions) or increasing reaction time enhances yields for sterically hindered derivatives.

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1690–1736 cm⁻¹ and NH/OH bands .
  • NMR (¹H/¹³C) : Key signals include:
    • ¹H : Ethyl ester protons (δ 1.2–1.3 ppm, triplet), thiazolidinone methylene (δ 4.1–4.5 ppm), and aromatic protons (δ 7.2–8.8 ppm) .
    • ¹³C : Thiazolidinone carbonyls (δ 165–175 ppm) and ester carbons (δ 60–65 ppm) .
  • LC-MS/Elemental Analysis : Validates molecular ion peaks (e.g., m/z 448 [M+H]⁺) and C/H/N ratios .

Advanced: How can researchers address low yields in thiazolidinone synthesis?

Methodological Answer:

  • Catalyst Screening : Replace piperidine with morpholine or DBU for improved reaction kinetics .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for substrates with poor solubility in ethanol .
  • Byproduct Mitigation : Employ flash chromatography over silica gel to separate regioisomers or unreacted starting materials .
  • Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Advanced: How to resolve contradictions in anticonvulsant activity across MES vs. scPTZ assays?

Methodological Answer:

  • Cross-Model Validation : Test the compound in both maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models to assess broad-spectrum efficacy .
  • Dose-Response Analysis : Calculate ED₅₀ values; discrepancies may arise from differing mechanisms (e.g., sodium channel vs. GABAergic modulation) .
  • Pharmacokinetic Profiling : Measure plasma/brain concentrations to rule out bioavailability issues skewing assay results .

Basic: What in vitro models assess anticonvulsant potential?

Methodological Answer:

  • MES Test : Evaluates ability to prevent tonic hindlimb extension in rodents, indicating sodium channel blockade .
  • scPTZ Test : Measures protection against clonic seizures, linked to GABAergic enhancement .
  • In Vitro Electrophysiology : Hippocampal slice models to study synaptic transmission modulation .

Advanced: What computational methods support SAR analysis?

Methodological Answer:

  • Molecular Docking : Use AutoDock/Vina to predict binding to targets like GABAₐ receptors or voltage-gated ion channels .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with ED₅₀ values to guide structural modifications .
  • DFT Calculations : Analyze electron density maps to optimize thiazolidinone ring planarity for target engagement .

Basic: How is compound purity validated post-synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 97–99% purity, retention time 2.7–5.6 min) with UV detection at 250–330 nm .
  • TLC : Ethyl acetate/hexane (3:7) mobile phase; visualize under UV or iodine vapor .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N percentages (e.g., C: 63.73% vs. 63.3% observed) .

Advanced: Strategies to improve solubility/bioavailability?

Methodological Answer:

  • Prodrug Design : Replace ethyl ester with hydrophilic groups (e.g., glycine conjugates) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles to enhance blood-brain barrier penetration .
  • Co-Solvents : Use PEG-400/water mixtures for in vivo dosing to improve solubility .

Basic: Key structural features for biological activity?

Methodological Answer:

  • Thiazolidinone Core : Essential for anticonvulsant activity via hydrogen bonding with target proteins .
  • p-Tolylamino Group : Enhances lipophilicity and π-π stacking with aromatic residues in binding pockets .
  • Ester Moiety : Modifies metabolic stability; ethyl esters balance bioavailability and hydrolysis resistance .

Advanced: How does crystallography inform molecular interactions?

Methodological Answer:

  • X-Ray Diffraction : Resolve torsion angles (e.g., C5-N3-C2-S1 = 177.89°) to confirm planarity of the thiazolidinone ring .
  • Hydrogen Bonding : Identify N–H⋯O interactions (e.g., between NH and carbonyl oxygen) stabilizing crystal packing .
  • Packing Analysis : Assess π-stacking distances (3.4–3.8 Å) between aromatic rings to predict solid-state stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.